[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid
Description
[(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative featuring a 4-methyl, 3-propyl, and 7-oxyacetic acid substitution pattern. Coumarins are heterocyclic compounds with a benzopyrone core, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 284.28 g/mol (calculated). Structural analogs often vary in alkyl chain length, substituent positions, or functional groups, influencing their physicochemical and biological properties .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetic acid |
InChI |
InChI=1S/C15H16O5/c1-3-4-12-9(2)11-6-5-10(19-8-14(16)17)7-13(11)20-15(12)18/h5-7H,3-4,8H2,1-2H3,(H,16,17) |
InChI Key |
LDOMDCHAPIYMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of a biopolymer with the compound via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This method is used to prepare photoactive derivatives of cellulose, which are then modified with cationic carboxylic acids . The product is usually precipitated in acetone and washed with ethanol to obtain the desired compound .
Chemical Reactions Analysis
[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including esterification and photodimerization. The esterification process involves the activation of the carboxylic acid group, which can then react with other compounds to form esters . Photodimerization is another significant reaction, where the chromene moieties of the compound undergo light-triggered dimerization, which can be studied using UV-Vis spectroscopy .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of materials science. These materials can undergo light-induced conformational changes, variations in viscosity and solubility, and photomechanical effects, making them useful in various specialized applications .
Mechanism of Action
The mechanism of action of [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid involves its ability to undergo photochemical reactions. The chromene moieties in the compound can absorb light and undergo photodimerization, leading to changes in the properties of the material . This photochemical behavior is crucial for its applications in smart materials and other fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid (Target) | 4-Me, 3-Pr, 7-oxyacetic acid | C₁₅H₁₆O₅ | 284.28 | Enhanced hydrophilicity due to -COOH; potential chelation activity. |
| Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate | 4-Me, 3-Pr, 7-oxyacetate (ester) | C₁₆H₁₈O₅ | 298.31 | Ester form increases lipophilicity; may serve as a prodrug. |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-Ph, 7-oxy(phenyl)acetic acid | C₂₃H₁₆O₅ | 384.37 | Bulky phenyl groups reduce solubility; potential π-π interactions. |
| [(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 6-Cl, 4-Et, 7-oxyacetic acid | C₁₄H₁₃ClO₅ | 296.71 | Chlorine increases electronegativity; may enhance bioactivity. |
| [(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 3-Hexyl, 4-Me, 7-oxyacetic acid | C₁₈H₂₂O₅ | 318.40 | Longer alkyl chain (hexyl) improves lipophilicity; possible membrane penetration. |
| 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 6-Cl, 3,4-diMe, 7-oxyacetic acid | C₁₃H₁₁ClO₅ | 282.68 | Chloro and methyl groups enhance steric hindrance; pKa ~2.88 (predicted). |
Physicochemical Properties
- Solubility : The presence of -COOH in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl ester in ). Chlorinated analogs (e.g., ) exhibit lower solubility due to increased hydrophobicity.
- Acidity : The oxyacetic acid group confers a pKa of ~3–4 (estimated), similar to acetic acid. Esters (e.g., ) lack acidic protons, while chloro-substituted derivatives () may have slightly lower pKa due to electron-withdrawing effects.
- Thermal Stability : Longer alkyl chains (e.g., hexyl in ) increase molecular weight and boiling points, while chlorine substituents () may reduce thermal stability.
Biological Activity
[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Structure
The compound is characterized by a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. Its molecular formula is , and it has a molecular weight of 302.31 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18O5 |
| Molecular Weight | 302.31 g/mol |
| CAS Number | 306321-73-3 |
Interaction with Biological Targets
Coumarin derivatives typically interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Specifically, [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid may influence several biochemical pathways, including:
- Inflammation Pathways : Exhibiting anti-inflammatory properties.
- Apoptosis Pathways : Inducing apoptosis in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Antioxidant Properties
Research indicates that coumarin derivatives, including this compound, possess significant antioxidant activity. They can mitigate oxidative damage in cells by neutralizing free radicals, thereby protecting against various diseases linked to oxidative stress.
Anti-inflammatory Effects
Studies have shown that [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies depending on the strain and concentration used, indicating its potential as a natural antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of coumarin derivatives. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In one study, derivatives exhibited AChE inhibitory activity with an IC50 value of 13.5 nM, highlighting their potential as therapeutic agents for cognitive disorders .
Study 1: Acetylcholinesterase Inhibition
A study evaluated substituted 4-methylcoumarins for their AChE inhibitory activity. The most potent derivative showed significant improvement in memory retention in scopolamine-induced amnesia models, suggesting therapeutic potential for cognitive enhancement .
Study 2: Antioxidant and Anti-inflammatory Activities
Another research focused on the antioxidant capacity of coumarin derivatives, including [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid. The results indicated that these compounds could effectively reduce lipid peroxidation and enhance cellular antioxidant defenses .
Comparative Analysis with Similar Compounds
To better understand the biological activity of [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid, it is beneficial to compare it with other related compounds:
| Compound Name | AChE Inhibition (IC50) | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| [(4-methyl-2-oxo-3-propyl)-chromen] | 13.5 nM | High | Moderate |
| 4-Methylumbelliferyl acetate | 25 nM | Moderate | High |
| Ethyl 2-(4-methylcoumarin) | 30 nM | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
